molecular formula C8H12F2O2 B8346077 Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate

Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate

Cat. No.: B8346077
M. Wt: 178.18 g/mol
InChI Key: QOTGVSZRZHVENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C8H12F2O2 and a molecular weight of 178.1764864 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of difluoromethylated intermediates with cyclobutane derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired stereochemistry and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in new fluorinated compounds .

Scientific Research Applications

Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Ethyl trans-3-(difluoromethyl)cyclobutanecarboxylate can be compared with other similar compounds, such as:

    Ethyl trans-3-(trifluoromethyl)cyclobutanecarboxylate: This compound has an additional fluorine atom, which can alter its reactivity and biological activity.

    Ethyl trans-3-(methyl)cyclobutanecarboxylate: The absence of fluorine atoms results in different chemical properties and applications.

    Ethyl trans-3-(chloromethyl)cyclobutanecarboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and toxicity.

The uniqueness of this compound lies in its specific combination of a difluoromethyl group and a cyclobutane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

ethyl 3-(difluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H12F2O2/c1-2-12-8(11)6-3-5(4-6)7(9)10/h5-7H,2-4H2,1H3

InChI Key

QOTGVSZRZHVENZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)C(F)F

Origin of Product

United States

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